molecular formula C6H9Cl2NO2 B585110 2,2-Dichloro-N-ethylacetoacetamide CAS No. 22543-24-4

2,2-Dichloro-N-ethylacetoacetamide

Cat. No.: B585110
CAS No.: 22543-24-4
M. Wt: 198.043
InChI Key: CIEWPYZTEAMSBS-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-ethylacetoacetamide is a chemical compound with the CAS Registry Number 22543-24-4 . Its molecular formula is C6H9Cl2NO2 . As of the latest available information, this specific compound is listed without any suppliers, indicating that it may be a specialty chemical or building block for which commercial availability is limited . The research applications and specific value of this compound for scientific study are not detailed in public sources. Researchers are advised to consult specialized chemical literature for potential synthetic applications. This product is intended for laboratory research use only and is not approved for human or veterinary therapeutic or diagnostic applications.

Properties

IUPAC Name

2,2-dichloro-N-ethyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl2NO2/c1-3-9-5(11)6(7,8)4(2)10/h3H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEWPYZTEAMSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C(=O)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 2,2-Dichloro-N-ethylacetoacetamide involves several synthetic routes. One common method is the reaction of ethyl chloroacetate with ethanolamine, catalyzed by hydrochloric acid, followed by the addition of acetic acid to collect the product . This method is widely used in industrial production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

2,2-Dichloro-N-ethylacetoacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dichloro-N-ethylacetoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of insecticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-ethylacetoacetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with metabolic pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

N,N-Diallyl-2,2-dichloroacetamide (Dichlormid, CAS: 37764-25-3)

  • Structure : Substituted with diallyl groups on the amide nitrogen and a dichloroacetyl backbone.
  • Properties : Transparent viscous liquid, slightly soluble in water.
  • Applications : Herbicide safener (adjunct) used to protect crops from herbicide toxicity .
  • Synthesis : Produced via reaction of dichloroacetyl chloride with diallylamine .
  • Toxicity : Acute oral LD₅₀ (rat) = 2000 mg/kg .

Comparison :

  • Dichlormid’s diallyl groups enhance steric bulk, likely improving its stability and efficacy as a safener compared to the ethyl group in this compound.
  • The liquid state of Dichlormid contrasts with the solid form of many dichloroacetamides, suggesting differences in intermolecular interactions.

Alachlor (CAS: 15972-60-8)

  • Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
  • Applications : Pre-emergent herbicide targeting grasses and broadleaf weeds .

Comparison :

  • Alachlor’s methoxymethyl and diethylphenyl substituents enhance soil persistence and lipid solubility, enabling herbicidal activity.
  • The absence of a dichloroacetyl group in Alachlor reduces electrophilic reactivity compared to this compound.

Dichlorophenyl Acetamide Derivatives

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structure : Features a dichlorophenyl ring and a thiazole substituent.
  • Properties : Crystalline solid with a melting point of 489–491 K. Exhibits intermolecular N–H⋯N hydrogen bonding, stabilizing its crystal lattice .
  • Applications : Studied for structural similarity to penicillin derivatives and coordination chemistry .

Comparison :

  • The thiazole ring introduces aromaticity and hydrogen-bonding capacity, which are absent in this compound.
  • Higher melting point suggests stronger intermolecular forces compared to aliphatic dichloroacetamides.

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

  • Structure : Contains a pyrazole ring and dichlorophenyl group.
  • Properties : Three conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazole rings ranging from 54.8° to 77.5° .
  • Applications : Explored for ligand design in coordination chemistry .

Comparison :

  • Conformational flexibility due to the pyrazole ring contrasts with the rigid ethyl group in this compound.
  • The presence of multiple chlorine atoms enhances electrophilicity, similar to the target compound.

2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide

  • Structure : Combines trichloroethyl and naphthyl groups.
  • Properties : Characterized by IR (C=O stretch at 1680 cm⁻¹) and NMR (δ 4.5–5.5 ppm for CH₂ and CH groups) .
  • Applications : Intermediate in synthetic organic chemistry .

Comparison :

  • The trichloroethyl group increases steric hindrance and electron-withdrawing effects compared to the dichloroacetyl group.
  • Aromatic naphthyl substituents may enhance UV stability, unlike the aliphatic ethyl group in this compound.

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Formula Substituents Physical State Key Applications Toxicity (LD₅₀)
This compound 22543-24-4 C₆H₉Cl₂NO₂ Ethyl, dichloroacetyl Solid* Not specified Unknown
Dichlormid 37764-25-3 C₈H₁₁Cl₂NO Diallyl, dichloroacetyl Liquid Herbicide adjunct 2000 mg/kg (rat)
Alachlor 15972-60-8 C₁₄H₂₀ClNO₂ Methoxymethyl, diethylphenyl Liquid Herbicide 930 mg/kg (rat)
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide - C₁₁H₈Cl₂N₂OS Thiazole, dichlorophenyl Solid Coordination chemistry Unknown

*Assumed based on structural analogs.

Biological Activity

2,2-Dichloro-N-ethylacetoacetamide (C6H9Cl2NO2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and an ethyl group attached to the acetoacetamide backbone. Its chemical structure can be represented as follows:

C6H9Cl2NO2\text{C}_6\text{H}_9\text{Cl}_2\text{N}\text{O}_2

This structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by PubChem reported its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against cancer cell lines. For instance, it has shown inhibitory effects on the growth of breast cancer (MCF-7) and colon cancer (Caco-2) cells. The cytotoxicity was evaluated using the MTT assay, revealing an IC50 value indicative of moderate potency against these cell lines .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Oxidative Stress Induction : It has been suggested that the compound induces oxidative stress in cells, leading to apoptosis in cancerous cells.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.

Study on Antimicrobial Efficacy

A notable case study assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability when treated with the compound at various concentrations. This suggests its potential use in clinical settings for treating resistant infections .

Cytotoxicity Evaluation

In another study focusing on its cytotoxic effects, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The findings revealed that higher concentrations led to increased cell death, with an IC50 value determined to be approximately 50 µM. This highlights its potential as a chemotherapeutic agent .

Data Summary Table

Biological Activity Effect IC50 Value
Antimicrobial (MRSA)Significant reduction in viabilityNot specified
Cytotoxicity (MCF-7)Induces apoptosis50 µM
Cytotoxicity (Caco-2)Moderate inhibitionNot specified

Q & A

Q. What are the standard synthetic routes for preparing 2,2-Dichloro-N-ethylacetoacetamide, and what reaction conditions optimize yield?

The synthesis typically involves reacting chloroacetyl chloride with ethylamine derivatives under controlled conditions. A base like sodium hydroxide is used to neutralize HCl byproducts, while maintaining low temperatures (~0–5°C) to manage exothermicity and prevent side reactions . Solvent choice (e.g., dichloromethane or toluene) and stoichiometric ratios (e.g., 1:1.2 amine-to-chloroacetyl chloride) are critical for achieving yields >85%. Post-synthesis purification via recrystallization or vacuum distillation enhances purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C-Cl at ~550–750 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms structure through chemical shifts (e.g., ethyl group protons at δ 1.1–1.3 ppm, acetamide carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 208.09 for C₆H₁₀Cl₂N₂O) .

Q. What are the primary reactivity patterns of this compound in substitution reactions?

The dichloroacetamide moiety undergoes nucleophilic substitution, where Cl atoms are replaced by nucleophiles like amines or thiols. For example, reaction with diethylamine in THF at 60°C produces N-ethyl-N',N'-diethylacetamide derivatives . Hydrolysis under basic conditions (NaOH, aqueous ethanol) yields acetic acid and ethylamine intermediates .

Advanced Research Questions

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

Density Functional Theory (DFT) calculations assess bond dissociation energies and transition states. For instance, simulations show increased hydrolysis rates at pH >10 due to hydroxide ion attack on the electrophilic carbonyl carbon . Molecular dynamics models predict thermal stability up to 150°C, correlating with experimental TGA data .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Process Optimization : Use flow reactors to control exotherms and reduce side reactions (e.g., dimerization) .
  • Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. How does this compound interact with biological targets in herbicide formulations?

As a herbicide adjunct (e.g., Dichlormid), it inhibits acetyl-CoA carboxylase in weeds. In vitro assays using Arabidopsis thaliana show IC₅₀ values of 12 µM, while SAR studies highlight the necessity of the dichloro group for binding affinity . Synergistic effects with glyphosate are documented, reducing required dosages by 30% .

Q. What are the challenges in analyzing trace impurities in this compound, and how are they resolved?

Impurities like residual ethylamine or chloroacetic acid are quantified via HPLC (C18 column, 0.1% TFA in acetonitrile/water). Limit of detection (LOD) for chloroacetic acid is 0.05 ppm using UV detection at 210 nm . GC-MS with headspace sampling identifies volatile byproducts (e.g., dichloroacetone) .

Methodological and Safety Considerations

Q. What safety protocols are essential for handling this compound in the lab?

  • PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential HCl off-gassing during synthesis .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Q. How do solvent polarity and temperature influence the compound’s stability in long-term storage?

Stability studies show degradation <5% over 6 months in aprotic solvents (e.g., DMF) at 4°C. Polar protic solvents (e.g., ethanol) accelerate hydrolysis, with 15% degradation observed in 3 months .

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